Harzianum A

Übersicht

Beschreibung

Harzianum A is a trichothecene.

Wirkmechanismus

Target of Action

Harzianum A, a compound produced by the fungus Trichoderma harzianum, primarily targets phytopathogenic fungi . The fungus Trichoderma harzianum is known for its biocontrol properties, and it exerts these effects through mechanisms such as hyperparasitism, antibiosis, and competition .

Mode of Action

The mode of action of this compound involves the permeation of cell membranes of the target organisms. This permeation forms channels that lead to cell death by altering osmotic pressure . This action is part of the broader biological control mechanisms of Trichoderma harzianum, which also include beneficial aspects conferred to crops through symbiotic interaction with plants .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the production of secondary metabolites like volatile organic compounds (VOCs) with antifungal, antibacterial, and growth promoter properties . These VOCs can induce resistance to plant pathogens, leading to improved plant growth and health . The production of these secondary metabolites is part of the wide ecological versatility of Trichoderma harzianum, which strengthens its antimycotic potential .

Pharmacokinetics

The compound is known to be produced byTrichoderma harzianum and exert its effects in the environment where this fungus is present .

Result of Action

The result of this compound’s action is the inhibition of growth of phytopathogenic fungi, leading to enhanced crop production and efficiency . It also induces defensive reactions in plants, which include induced systemic resistance . This leads to improved plant growth and health .

Action Environment

The action of this compound is influenced by environmental factorsTrichoderma harzianum is a free-living, filamentous fungus that is cosmopolitan in its distribution, found in soils of natural and cultivated plant habitats . The production of this compound and its biocontrol effects can therefore be influenced by factors such as soil conditions, climate fluctuations, and the presence of other microorganisms .

Biochemische Analyse

Biochemical Properties

Harzianum A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to be involved in the production of extracellular proteins and compounds with antimicrobial or plant immunity-eliciting activities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the arthropod community and reduce the abundance of specific pests under field conditions .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to modulate a variety of biological processes related to biocontrol .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Studies have shown that it can have threshold effects, and there may be toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner . It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .

Biologische Aktivität

Introduction

Harzianum A, a strain of the fungus Trichoderma harzianum, has garnered significant attention in recent years due to its diverse biological activities, particularly in agriculture and medicine. This article explores the biological activity of this compound, focusing on its antifungal properties, plant growth promotion, and potential applications in biocontrol and phytopathology.

Antifungal Activity

Trichoderma harzianum is well-known for its ability to suppress various plant pathogens through mechanisms such as antibiosis, competition, and mycoparasitism.

- Antibiosis : this compound produces secondary metabolites that inhibit the growth of pathogens. For instance, peptaibols isolated from this strain have shown significant antifungal activity against Zymoseptoria tritici, a causal agent of wheat leaf blotch. In laboratory studies, filtrates from this compound exhibited up to 95% inhibition of Z. tritici pycnidiospore germination at specific dilutions after four days of incubation .

- Mycoparasitism : The fungus actively attaches to competitor species, leading to enzymatic lysis of their mycelial structures. This competitive interaction not only reduces the pathogen load but also enhances the overall health of the plants .

Case Study: Efficacy Against Botrytis cinerea

In a controlled environment, this compound was tested against Botrytis cinerea, which causes gray mold disease in various crops. The results indicated that plants treated with this compound showed significantly reduced disease symptoms compared to untreated controls. This demonstrates the strain's potential as a biocontrol agent in agricultural settings .

Plant Growth Promotion

Beyond its antifungal properties, this compound is also recognized for its ability to enhance plant growth.

Growth Enhancement in Tomatoes

A study involving diverse tomato genotypes revealed that inoculation with this compound led to remarkable increases in root growth (up to 526%) and overall plant height (up to 90%) in wild-type tomatoes compared to control groups. Modern tomato varieties also showed improvements, albeit less pronounced .

Physiological Benefits

The application of this compound has been linked to improved physiological traits in plants:

- Enhanced activity of protective enzymes such as superoxide dismutase (SOD) and catalase (CAT).

- Increased chlorophyll content and root activity.

- Higher yield and quality traits in crops like cucumbers when treated with conidia from this compound .

Secondary Metabolites

This compound produces a variety of bioactive secondary metabolites that contribute to its biological activity.

Notable Compounds

- Peptaibols : These are small peptides that exhibit antimicrobial properties and enhance membrane permeability in target cells. Specific peptaibols from this compound have shown efficacy against several fungal pathogens.

- Anthraquinones : These compounds have been identified as having anticancer properties by disrupting DNA functions through alkylation, showcasing the potential for medical applications beyond agriculture .

Table: Summary of Biological Activities

| Activity Type | Description | Example Pathogen | Inhibition Rate (%) |

|---|---|---|---|

| Antifungal | Production of secondary metabolites | Zymoseptoria tritici | 95% at 9/10 dilution |

| Plant Growth Promotion | Enhances root growth and overall plant health | Wild-type tomatoes | Up to 526% increase |

| Anticancer | Alkylation of DNA by anthraquinones | N/A | N/A |

Eigenschaften

IUPAC Name |

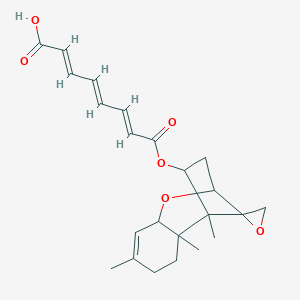

(2E,4E,6E)-8-oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-15-10-11-21(2)16(12-15)28-18-13-17(22(21,3)23(18)14-27-23)29-20(26)9-7-5-4-6-8-19(24)25/h4-9,12,16-18H,10-11,13-14H2,1-3H3,(H,24,25)/b5-4+,8-6+,9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRDNLIUSWSBCT-WUJFNTSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)/C=C/C=C/C=C/C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156250-74-7 | |

| Record name | Harzianum A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156250747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.